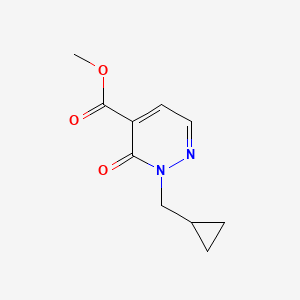

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a cyclopropylmethyl group at position 2 and a methyl ester at position 2. The dihydropyridazine scaffold is characterized by a partially unsaturated six-membered ring containing two adjacent nitrogen atoms, which imparts unique electronic and steric properties.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-(cyclopropylmethyl)-3-oxopyridazine-4-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)8-4-5-11-12(9(8)13)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

DXISKYFUDDUYMU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=NN(C1=O)CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the dihydropyridazine ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thienopyridazine Derivatives

Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and related compounds () replace the dihydropyridazine core with a thiophene-fused pyridazine system. The sulfur atom in the thiophene ring alters electronic properties, increasing electron-withdrawing effects compared to the purely nitrogenous dihydropyridazine. This modification may enhance stability in acidic conditions or influence binding interactions in pharmaceutical contexts.

Pyrrolo-Pyridazine Derivatives

The patent compound (4aR)-1-[(3-chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester () features a pyrrole ring fused to pyridazine. This fusion increases ring strain and introduces additional hydrogen-bonding sites (e.g., hydroxyl groups), which could enhance crystallinity or biological activity.

Substituent Effects

Cyclopropylmethyl Group

The cyclopropylmethyl group in the target compound is structurally analogous to cyclopropane-containing amines in (e.g., Compounds 21–24). Cyclopropane’s angle strain confers unique reactivity, such as susceptibility to ring-opening reactions under acidic or thermal conditions. This substituent may also influence crystal packing via van der Waals interactions, as seen in cyclopropane-containing systems analyzed for hydrogen-bonding patterns () .

Ester vs. Hydroxyl and Halogen Substituents

The methyl ester in the target compound contrasts with hydroxyl and chloro groups in analogs like the patent compound (). Esters generally improve solubility in organic solvents, whereas hydroxyl groups enhance hydrogen-bonding capacity and aqueous solubility.

Physical and Chemical Properties

While direct data on the target compound is unavailable, inferences can be drawn:

- Hydrogen Bonding: The ester carbonyl and pyridazine nitrogen atoms likely act as hydrogen-bond acceptors, akin to patterns observed in hydrogen-bonded crystals (). This contrasts with hydroxyl-containing analogs, which participate as donors and acceptors .

- Ring Puckering : The dihydropyridazine core may exhibit puckering similar to cyclopentane (), affecting conformational stability and intermolecular interactions .

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a unique organic compound notable for its structural features, including a cyclopropylmethyl group and a dihydropyridazine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Formula

- Molecular Formula : C10H12N2O3

- CAS Number : 1710195-28-0

Structural Characteristics

The compound features:

- A cyclopropylmethyl moiety, which is known for its influence on biological activity.

- A dihydropyridazine ring that contributes to its reactivity and interaction with biological targets.

This compound exerts its biological effects through specific interactions with molecular targets, including enzymes and receptors. The unique structure allows for high specificity in binding, which can modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Applications

Research has indicated several potential applications of this compound:

- Enzyme Inhibition : It may function as an inhibitor for certain enzymes involved in metabolic pathways.

- Ligand Binding : The compound can act as a ligand in receptor binding assays, potentially influencing signaling pathways.

Research Findings

Recent studies have demonstrated the following biological activities:

- Antioxidant Activity : Exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in cellular models.

- Neuroprotective Potential : Some studies indicate potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Data Table of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Anti-inflammatory | Decreased levels of TNF-α and IL-1β | |

| Neuroprotective | Protective effects in neuronal cultures |

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with this compound led to a significant reduction in cell death under oxidative stress conditions. The compound was shown to modulate pathways involving reactive oxygen species (ROS) and apoptosis-related proteins.

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that it could be beneficial in treating inflammatory diseases by modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.